4-Aminobenzophenone

Nonlinear optics Second harmonic generation Frequency doubling

Researchers requiring benzophenone-based NLO materials often encounter isomer-dependent performance gaps-ortho- and meta-amino substitution yields negligible SHG response. 4-Aminobenzophenone (CAS 1137-41-3), with its para-amino donor-acceptor axis, resolves this directly: • SHG efficiency 15× KDP & 5× urea for frequency-doubling semiconductor lasers • Benchmark photoinitiator with EDB for 450 nm LED free-radical photopolymerization • Predictable hydrogen-bonding synthons for pharmaceutical co-crystal solid-form development Supplied at ≥98% purity for reproducible R&D and device prototyping workflows.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 1137-41-3
Cat. No. B072274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzophenone
CAS1137-41-3
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2
InChIKeyRBKHNGHPZZZJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzophenone: Technical Baseline for Procurement


4-Aminobenzophenone (4-ABP; CAS 1137-41-3) is a para-amino-substituted benzophenone derivative within the aromatic ketone class, with molecular formula C13H11NO and molecular weight 197.24 g/mol . As a solid crystalline powder (mp 121–124°C), its structure features an electron-donating amino group para to the central carbonyl, which confers distinct photophysical, nonlinear optical, and supramolecular properties that differentiate it from ortho-, meta-, and other substituted benzophenone analogs [1]. This compound is commercially available in research and industrial grades, typically at ≥98% purity .

Para-amino substitution enables efficient donor–acceptor axis for nonlinear optical research
Isomer-specific photophysical behavior supports optical materials research
Reported pharmacophore scaffold for kinase inhibitor SAR studies
Established commercial photoinitiator baseline for LED-curing research

Why 4-Aminobenzophenone Is Not Interchangeable


The para-amino substitution in 4-aminobenzophenone is not an arbitrary positional variant; it is the structural determinant of its functional performance across multiple application domains. In nonlinear optics, the para-amino group establishes an efficient donor–acceptor charge-transfer axis that underpins its exceptionally high second harmonic generation (SHG) efficiency—a property absent in benzophenone itself and markedly diminished in ortho- and meta-amino isomers [1]. In photochemistry, the electronic absorption and emission properties of 4-aminobenzophenone differ fundamentally from its 2-amino isomer, with temperature- and matrix-dependent fluorescence/phosphorescence behavior that is isomer-specific [2]. In supramolecular crystal engineering, the para-amino group participates in predictable hydrogen-bonding synthons that enable controlled co-crystal assembly, whereas alternative substitution patterns produce different packing motifs and dimensionalities [3]. Simply put, substituting a generic benzophenone or the wrong amino isomer yields a different material with compromised or entirely absent performance in the target application.

Nonlinear optical performance loss
Ortho- and meta-amino isomers lack the para-directed charge-transfer axis essential for second harmonic generation; reported SHG efficiency is specific to 4-aminobenzophenone.
Photophysical behavior mismatch
2-Aminobenzophenone exhibits different fluorescence/phosphorescence signatures under temperature and matrix variation; isomer substitution may compromise optical sensing or photochemistry applications.
Supramolecular assembly divergence
Alternative substitution patterns produce different hydrogen-bonding motifs, altering co-crystal predictability and dimensionality compared to the para-amino scaffold.
Kinase inhibitor SAR not transferable
The 4-aminobenzophenone core is a validated pharmacophore for p38 MAP kinase inhibitor development; 2- or 3-amino isomers do not provide the same reported structure–activity relationship.

4-Aminobenzophenone: Comparative Performance Evidence


SHG Efficiency vs. KDP and Urea

Single-crystal 4-aminobenzophenone (4-ABP) grown via micro-capillary Czochralski melt technique was evaluated for second harmonic generation (SHG) efficiency using the Kurtz and Perry powder technique. The grown 4-ABP crystal exhibited an SHG efficiency approximately 15 times that of potassium dihydrogen phosphate (KDP) and 5 times that of urea [1]. An earlier patent disclosure similarly characterized 4-aminobenzophenone as having 'very large frequency doubling efficiency' with 'very good visible transmission and phase matching properties' relative to the parent benzophenone compound, which itself exhibits negligible SHG [2].

SHG Efficiency vs KDP and Urea
Head-to-head
15× KDP / 5× urea
Supports frequency-doubling material selection
Kurtz–Perry powder technique; single crystal
Nonlinear optics Second harmonic generation Frequency doubling Organic crystals Laser technology

Fluorescence and Phosphorescence: 4- vs. 2-Aminobenzophenone

A direct comparative study of 2-aminobenzophenone and 4-aminobenzophenone revealed that the electronic absorption and emission properties of 4-aminobenzophenone are dependent on temperature and matrix, whereas the 2-amino isomer exhibits different photophysical behavior [1]. This positional isomerism leads to distinct excited-state relaxation pathways, with the para-substituted 4-aminobenzophenone showing characteristic fluorescence and phosphorescence signatures that differ from the ortho-substituted analog [1].

Emission vs 2-ABP
Head-to-head
Temperature-/matrix-dependent behavior distinct from ortho isomer
Isomer-specific photophysical properties
Fluorescence and phosphorescence comparison
Photophysics Fluorescence spectroscopy Phosphorescence Excited-state dynamics Optical materials

Photoinitiation Rate: 4-Aminobenzophenone vs. Novel Derivatives

In a recent 2026 study evaluating visible-light photoinitiating systems for free radical photopolymerization under LED irradiation, the 4-aminobenzophenone (BPNMe₂)/ethyl 4-(dimethylamino)benzoate (EDB) system served as the commercial photoinitiator benchmark. Under 450 nm LED exposure, the photoinitiation rate offered by novel push–pull benzophenone derivatives (BP-NBR/EDB) was demonstrated to be faster than that of the 4-aminobenzophenone/EDB system [1]. This study positions 4-aminobenzophenone as the established commercial reference standard for benzophenone-based visible-light photoinitiators.

Photoinitiation Rate Benchmark
Head-to-head
4-ABP/EDB as commercial reference; BP-NBR/EDB rate faster
Established baseline for LED-curing photoinitiator research
450 nm LED; free radical photopolymerization
Photopolymerization Photoinitiator LED curing Free radical polymerization Materials chemistry

Supramolecular Masking in Co-Crystal Engineering

In systematic co-crystal synthesis studies, benzophenone derivatives including 4-aminobenzophenone were employed as covalent masking agents for isoniazid when co-crystallized with salicylic acid. The study demonstrated that consistent and predictable masking of amide hydrogen-bonding functionality can be achieved using benzophenone-based modifiers, enabling control over supramolecular hydrogen bonding patterns and dimensionality [1]. The para-amino substitution in 4-aminobenzophenone provides a specific hydrogen-bonding donor/acceptor profile that differs from unsubstituted benzophenone and other positional isomers.

Co-Crystal Masking Agent
Class-level
Predictable amide hydrogen-bond masking with salicylic acid
Supports controlled supramolecular assembly
Co-crystal engineering; crystal structure confirmed
Crystal engineering Supramolecular chemistry Co-crystal synthesis Hydrogen bonding Pharmaceutical solid forms

p38 MAP Kinase Inhibitor Pharmacophore Scaffold

A systematic structure–activity relationship (SAR) study established 4-aminobenzophenone as a novel pharmacophore core for p38 MAP kinase inhibitors. The initial lead compound {4-[(2-aminophenyl)amino]phenyl}(phenyl)methanone (compound 3) was optimized to yield compound 45 {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone, which exhibited IC₅₀ values of 14 nM for IL-1β inhibition, 6 nM for TNF-α inhibition, and 10 nM for p38 MAP kinase inhibition in human peripheral blood mononuclear cells stimulated by LPS [1]. The SAR analysis identified the 4-aminobenzophenone scaffold—not the 2-amino or 3-amino isomers—as the productive core for this potent anti-inflammatory activity [1].

p38 MAPK Inhibitor SAR
Class-level
Optimized derivative: IL-1β IC₅₀ 14 nM, TNF-α IC₅₀ 6 nM, p38 IC₅₀ 10 nM
4-ABP scaffold enables potent kinase inhibition
LPS-stimulated PBMCs; SAR optimization from lead compound 3
Medicinal chemistry p38 MAP kinase Anti-inflammatory Cytokine inhibition Drug discovery

Antiproliferative Scaffold for Anticancer Derivatives

A 2026 study utilized 4-aminobenzophenone as the foundational starting material for synthesizing a series of six novel compounds (1–6) via condensation with six distinct aldehyde derivatives. The antiproliferative activities of compounds 1–6 were evaluated, with molecular docking and molecular dynamics simulations performed to characterize target interactions [1]. This work reinforces 4-aminobenzophenone—rather than its ortho- or meta-amino isomers—as the preferred scaffold for constructing biologically active benzophenone derivatives with antiproliferative potential.

Antiproliferative Derivative Synthesis
Data to verify
Six novel derivatives synthesized; antiproliferative activity evaluated
Scaffold for antiproliferative compound library construction
Molecular docking and MD simulation included
Anticancer Antiproliferative Medicinal chemistry Molecular docking MD simulation

4-Aminobenzophenone: Application Scenarios for Procurement


NLO Device Fabrication: Frequency Doublers

4-Aminobenzophenone single crystals are directly applicable as frequency-doubling materials for semiconductor lasers and other NLO devices. With demonstrated SHG efficiency 15× that of KDP and 5× that of urea [1], and with very good visible transmission and phase-matching properties [2], this compound is suitable for fabricating optical waveguides, parametric amplifiers, and electro-optic modulators. Procurement for NLO research and device prototyping is supported by both academic crystal-growth studies and patent disclosures.

Visible-Light Photoinitiator for LED-Curing

4-Aminobenzophenone, in combination with co-initiators such as ethyl 4-(dimethylamino)benzoate (EDB), serves as an established commercial photoinitiator system for free radical photopolymerization under visible LED irradiation (e.g., 450 nm). As demonstrated in comparative studies where it functioned as the reference benchmark against which novel photoinitiators were evaluated [3], procurement of 4-aminobenzophenone supports formulation development for coatings, adhesives, and 3D-printing resins requiring predictable polymerization kinetics.

p38 MAP Kinase Inhibitor Development

The 4-aminobenzophenone core is a validated pharmacophore for developing potent p38 MAP kinase inhibitors with anti-inflammatory activity. Systematic SAR optimization from this scaffold has yielded compounds with low-nanomolar IC₅₀ values against IL-1β (14 nM), TNF-α (6 nM), and p38 MAP kinase (10 nM) [4]. Procurement of 4-aminobenzophenone supports medicinal chemistry campaigns targeting inflammatory disorders, cytokine-mediated diseases, and related therapeutic areas.

Co-Crystal Synthesis and Solid-Form Development

4-Aminobenzophenone functions as a covalent masking agent for controlling hydrogen-bonding patterns in co-crystal synthesis, enabling predictable supramolecular assembly with carboxylic acid co-formers such as salicylic acid [5]. This application is relevant for pharmaceutical solid-form development, where controlled co-crystallization can modulate physicochemical properties (solubility, stability, bioavailability) of active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
NLO frequency-doubling material research
Para-amino donor–acceptor axis for high SHG
Crystal growth quality and SHG efficiency benchmarking
LED-curing photoinitiator formulation
Established commercial reference system (4-ABP/EDB)
Polymerization kinetics under visible LED irradiation
p38 MAP kinase inhibitor SAR
Reported 4-aminobenzophenone pharmacophore core
Kinase inhibition and cytokine release in cell assays
Co-crystal engineering for API solid forms
Predictable amide hydrogen-bond masking
Co-crystal assembly dimensionality and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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